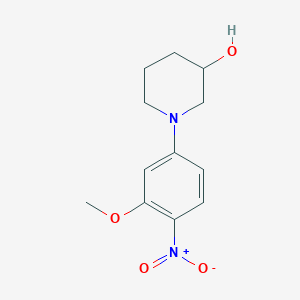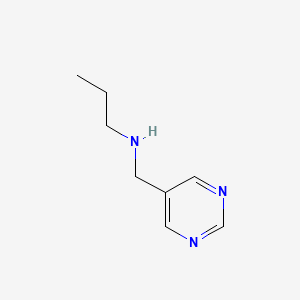
Propyl(pyrimidin-5-ylmethyl)amine
Descripción general
Descripción
Propyl(pyrimidin-5-ylmethyl)amine is a chemical compound with the molecular formula C8H13N3 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound .
Synthesis Analysis
The synthesis of primary amines like Propyl(pyrimidin-5-ylmethyl)amine can be achieved through reductive amination of ketones and aldehydes . Another method involves the reaction of aldehydes or ketones with primary amines to form imine derivatives, also known as Schiff bases .Molecular Structure Analysis
The molecular weight of Propyl(pyrimidin-5-ylmethyl)amine is 151.21 . The structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Amines, including Propyl(pyrimidin-5-ylmethyl)amine, can engage in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions with halogenoalkanes . They can also react with primary amines to form imines .Physical And Chemical Properties Analysis
Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees . Amines of low molar mass are quite soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
- Pyrazolo[1,5-a]pyrimidines, structurally related to Propyl(pyrimidin-5-ylmethyl)amine, have shown potent inhibitory effects on mycobacterial ATP synthase, indicating potential use in treating Mycobacterium tuberculosis. These compounds exhibited potent in vitro growth inhibition of M. tuberculosis and demonstrated good liver microsomal stabilities, hinting at their viability as M. tuberculosis inhibitors (Sutherland et al., 2022).
- The Rhenium tricarbonyl core complexes of thymidine and uridine derivatives, including bis(pyridin-2-ylmethyl)amino analogues, have been synthesized and characterized. These complexes exhibit unique structural and spectroscopic properties, which may be utilized in various biological and material science applications (Wei et al., 2005).
Medicinal Chemistry and Drug Design
- Derivatives of Propyl(pyrimidin-5-ylmethyl)amine, such as phenylquinazoline inhibitors of Kv 1.5, have been developed for potential treatment in cardiovascular diseases. These derivatives have been optimized for potency, selectivity, and pharmacokinetic profiles, demonstrating their therapeutic potential (Finlay et al., 2016).
- In the context of Alzheimer's disease, a series of 2,4-disubstituted pyrimidines have been synthesized and evaluated as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds offer a promising approach towards addressing multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).
Material Sciences and Corrosion Inhibition
- Certain pyrimidinic Schiff bases, related in structure to Propyl(pyrimidin-5-ylmethyl)amine, have demonstrated efficiency as corrosion inhibitors. Their inhibition performance, even at low concentrations, highlights their potential in material preservation and industrial applications (Ashassi-Sorkhabi et al., 2005).
Agrochemical Research
- Novel N-arylpyrimidin-2-amine derivatives have been synthesized and demonstrated potential in agrochemical applications. These compounds could offer new solutions for pest management and crop protection (El-Deeb et al., 2008).
- Pyrimidine-linked pyrazole heterocyclics have been synthesized and evaluated for their insecticidal and antibacterial potential, showing significant activity against specific pests and microorganisms (Deohate & Palaspagar, 2020).
Mecanismo De Acción
Target of Action
Propyl(pyrimidin-5-ylmethyl)amine is a pyrimidinamine derivative . Pyrimidinamines are known to inhibit Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation. By inhibiting CDK2, these compounds can halt the cell cycle, making them potential candidates for cancer treatment .
Mode of Action
The mode of action of Propyl(pyrimidin-5-ylmethyl)amine involves its interaction with CDK2. It binds to the active site of CDK2, preventing it from interacting with its natural substrates and thus halting the cell cycle . This interaction results in the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Propyl(pyrimidin-5-ylmethyl)amine is the cell cycle. CDK2, the target of this compound, is a key player in the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, this compound can effectively halt the cell cycle, preventing cell proliferation .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic enzymes .
Result of Action
The primary result of the action of Propyl(pyrimidin-5-ylmethyl)amine is the inhibition of cell proliferation. By halting the cell cycle, this compound can prevent the growth and division of cells, particularly cancer cells . This makes it a potential candidate for cancer treatment .
Action Environment
The action of Propyl(pyrimidin-5-ylmethyl)amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(pyrimidin-5-ylmethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-3-9-4-8-5-10-7-11-6-8/h5-7,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAHKRBNYDAKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CN=CN=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl(pyrimidin-5-ylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




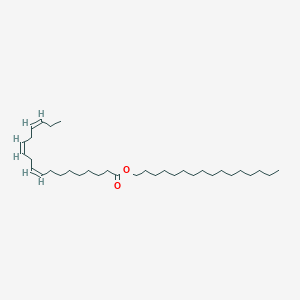
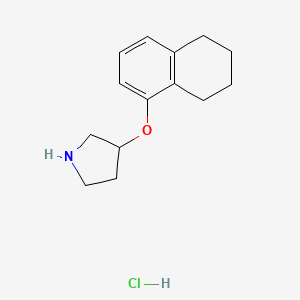
![6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3096195.png)
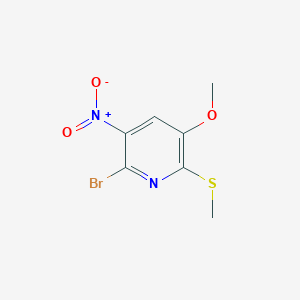

![5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B3096206.png)

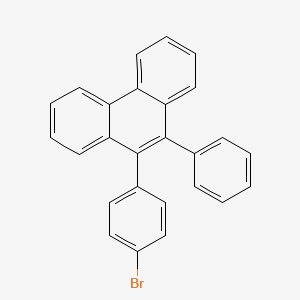
![1,2,4-Triazolo[4,3-b]pyridazine-7-carboxylic acid ethyl ester](/img/structure/B3096233.png)
![Tert-butyl 4-chloro-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B3096235.png)

